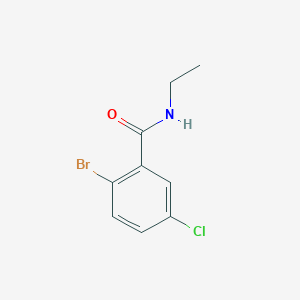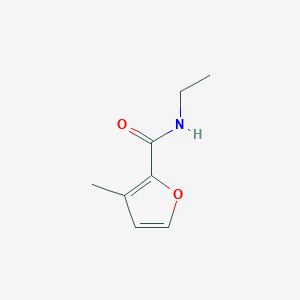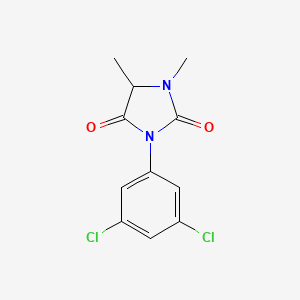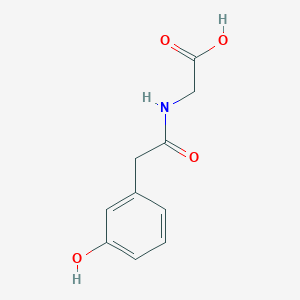
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(phenylmethyl)piperidine-1-carboxamide, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1965 by Parke-Davis, a subsidiary of Pfizer, and has been used in scientific research since then.
Wirkmechanismus
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide blocks the influx of calcium ions into the neuron, which disrupts the normal functioning of the receptor and leads to a dissociative state.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide are similar to those of other dissociative anesthetics, such as ketamine and PCP. These effects include analgesia, sedation, dissociation, and hallucinations. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor. However, one limitation is its potential for abuse and dependence, which requires strict control and regulation in laboratory settings.
Zukünftige Richtungen
For research on 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide include investigating its potential therapeutic effects in the treatment of depression, anxiety, and addiction, as well as its neuroprotective effects in stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide on the brain and its potential for abuse and dependence.
Synthesemethoden
The synthesis of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide involves the reaction of 4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 4-methoxyphenylcyclohexylketone. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 4-methoxyphenylcyclohexylamine. Finally, the amine is acylated with piperidine-1-carboxylic acid to form 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used in scientific research as a tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used to study the role of the NMDA receptor in pain perception and memory.
Eigenschaften
IUPAC Name |
N-benzyl-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)15-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQCOHGQYWPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)

![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)





![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)

